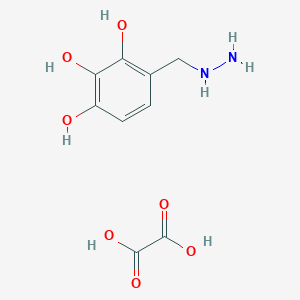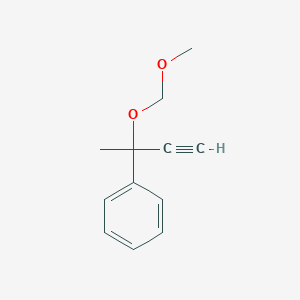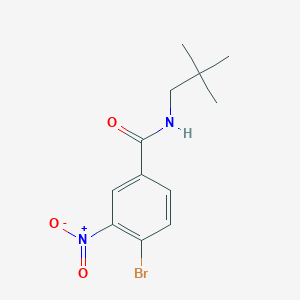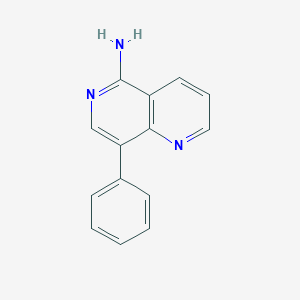
2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt is a biochemical compound with the molecular formula C7H10N2O3•C2H2O4 and a molecular weight of 260.2 . This compound is primarily used in proteomics research and is known for its solid physical state and high melting point of over 160°C . It is stored at -20°C to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt involves the reaction of 2,3,4-trihydroxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
化学反応の分析
Types of Reactions
2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazine derivatives.
Substitution: Ethers, esters, and other substituted products.
科学的研究の応用
2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, affecting metabolic pathways and cellular processes. For example, it acts as an inhibitor of monoamine oxidase, which plays a role in the degradation of neurotransmitters .
類似化合物との比較
Similar Compounds
2,3,4-Trihydroxybenzylhydrazine-15N2 Oxalic Acid Salt: A stable isotope-labeled version of the compound.
Benserazide: A related compound used in the treatment of Parkinson’s disease.
Uniqueness
2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt is unique due to its specific structure, which allows it to interact with various biological targets and participate in diverse chemical reactions. Its high melting point and stability make it suitable for various research applications .
特性
分子式 |
C9H12N2O7 |
|---|---|
分子量 |
260.20 g/mol |
IUPAC名 |
4-(hydrazinylmethyl)benzene-1,2,3-triol;oxalic acid |
InChI |
InChI=1S/C7H10N2O3.C2H2O4/c8-9-3-4-1-2-5(10)7(12)6(4)11;3-1(4)2(5)6/h1-2,9-12H,3,8H2;(H,3,4)(H,5,6) |
InChIキー |
UXROYWXIBUNFBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CNN)O)O)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate](/img/structure/B13865441.png)


![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)



